molecular formula C7H4F5NO2S B1346957 N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23384-22-7

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B1346957
CAS No.: 23384-22-7
M. Wt: 261.17 g/mol
InChI Key: BYVQDUPTZRDDAE-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, resistance to metabolic degradation, and unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation or reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biological systems.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide stands out due to its trifluoromethanesulfonamide group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its stability compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVQDUPTZRDDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177946
Record name Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-22-7
Record name Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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